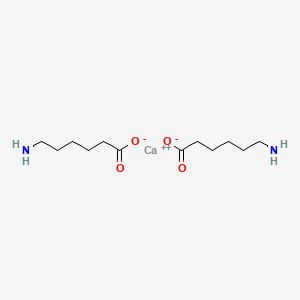
Calcium bis(6-aminohexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(6-aminohexanoate) is a chemical compound with the molecular formula C12H24CaN2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium bis(6-aminohexanoate) can be synthesized through the reaction of 6-aminohexanoic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving 6-aminohexanoic acid in water, followed by the addition of calcium hydroxide or calcium chloride under controlled conditions. The resulting solution is then evaporated to obtain the calcium salt .
Industrial Production Methods
In industrial settings, the production of calcium bis(6-aminohexanoate) may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(6-aminohexanoate) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, amides, and esters, depending on the specific reaction and conditions used .
Scientific Research Applications
Calcium bis(6-aminohexanoate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is studied for its potential role in biological processes and as a model compound for understanding amino acid interactions.
Mechanism of Action
The mechanism of action of calcium bis(6-aminohexanoate) involves its interaction with specific molecular targets and pathways. For example, as an analogue of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition can prevent the breakdown of fibrin, thereby reducing bleeding in certain medical conditions . Additionally, its role in polymerization reactions, such as the production of Nylon-6, involves the formation of long-chain polymers through the condensation of 6-aminohexanoic acid units .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to calcium bis(6-aminohexanoate) include:
Sodium bis(6-aminohexanoate): A sodium salt of 6-aminohexanoic acid with similar properties and applications.
Potassium bis(6-aminohexanoate): A potassium salt of 6-aminohexanoic acid with similar properties and applications.
Magnesium bis(6-aminohexanoate): A magnesium salt of 6-aminohexanoic acid with similar properties and applications.
Uniqueness
Calcium bis(6-aminohexanoate) is unique due to its specific interactions with calcium ions, which can influence its solubility, reactivity, and biological activity. The presence of calcium ions can also enhance its stability and effectiveness in certain applications, such as enzyme inhibition and polymerization reactions .
Properties
CAS No. |
27441-59-4 |
|---|---|
Molecular Formula |
C12H24CaN2O4 |
Molecular Weight |
300.41 g/mol |
IUPAC Name |
calcium;6-aminohexanoate |
InChI |
InChI=1S/2C6H13NO2.Ca/c2*7-5-3-1-2-4-6(8)9;/h2*1-5,7H2,(H,8,9);/q;;+2/p-2 |
InChI Key |
GALBSQAGDSITIK-UHFFFAOYSA-L |
Canonical SMILES |
C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


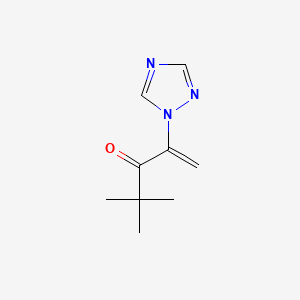
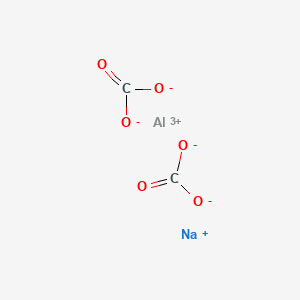
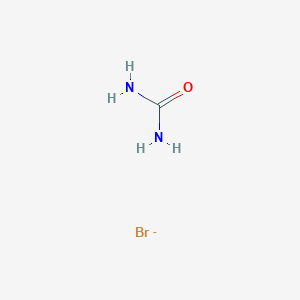




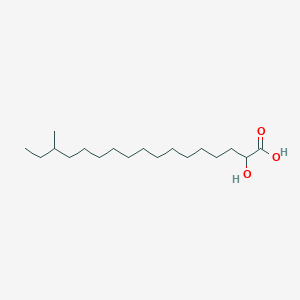
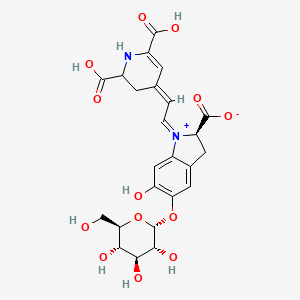




![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
